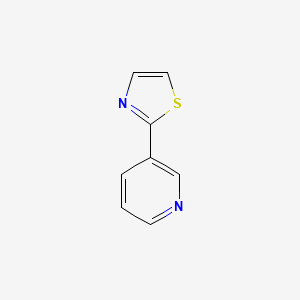

3-Thiazol-2-yl-pyridine

Vue d'ensemble

Description

“3-Thiazol-2-yl-pyridine” is a compound that contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Synthesis Analysis

The synthesis of thiazole derivatives involves various methods. For instance, the reaction of hydrazonoyl halides with 2-(4-formylphenoxy)-N-(thiazol-2-yl)acetamide in ethanol and triethylamine yields 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile yields 5-amino-2-(2-(1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl)-acetylamino)-benzoic acid ethyl ester .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Antimicrobial Activity

Thiazole derivatives, including “3-Thiazol-2-yl-pyridine,” have been recognized for their potent antimicrobial properties. These compounds can be synthesized and modified to enhance their efficacy against various microbial strains. The structural feature of thiazole is a key component in many pharmaceuticals that target bacterial infections, offering a promising avenue for developing new antimicrobial agents .

Anticancer Properties

Research has indicated that thiazole derivatives exhibit significant anticancer activities. The “3-Thiazol-2-yl-pyridine” moiety can be incorporated into compounds that are tested against various human cancer cell lines. These compounds have shown promise in inhibiting the growth of cancer cells, making them valuable for further exploration in cancer treatment .

Antifungal Applications

The antifungal activity of thiazole derivatives is another important area of application. “3-Thiazol-2-yl-pyridine” can be part of compounds that act against fungal pathogens, which is crucial for treating fungal infections that are resistant to current medications. This opens up possibilities for new antifungal drug development .

Anti-HIV Effects

Thiazole compounds have been studied for their potential role in anti-HIV medication. The structural complexity of “3-Thiazol-2-yl-pyridine” allows for the synthesis of molecules that could interfere with the replication cycle of HIV, offering a pathway for novel anti-HIV therapies .

Neuroprotective Applications

Neuroprotection is a vital field of study, especially in the context of neurodegenerative diseases. Thiazole derivatives, including “3-Thiazol-2-yl-pyridine,” are being explored for their neuroprotective effects. These compounds may play a role in protecting neuronal cells from damage and could contribute to treatments for conditions like Alzheimer’s disease .

Antioxidant Potential

The antioxidant properties of thiazole derivatives are noteworthy. “3-Thiazol-2-yl-pyridine” can be utilized in the synthesis of antioxidants that help in combating oxidative stress within the body. This is particularly relevant in the prevention of diseases that are caused or exacerbated by oxidative damage .

Safety and Hazards

While specific safety and hazards data for “3-Thiazol-2-yl-pyridine” is not available, general safety measures for handling similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Orientations Futures

Thiazole derivatives have shown diverse biological activities and have been the focus of many research studies . Future research may focus on the design and development of different thiazole derivatives, including “3-Thiazol-2-yl-pyridine”, to act as potential drug molecules with lesser side effects .

Mécanisme D'action

Target of Action

For instance, they have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .

Mode of Action

For example, voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .

Result of Action

Thiazole derivatives have been reported to have diverse biological activities, such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Action Environment

The chemical properties of thiazole derivatives, such as their solubility and stability, may be influenced by environmental factors such as temperature, ph, and the presence of other substances .

Propriétés

IUPAC Name |

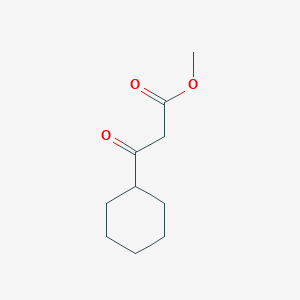

2-pyridin-3-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCSNGBKVXKBPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457872 | |

| Record name | 3-Thiazol-2-yl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Thiazol-2-yl-pyridine | |

CAS RN |

53911-41-4 | |

| Record name | 3-(2-Thiazolyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53911-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiazol-2-yl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolo[1,2-a]pyrazine](/img/structure/B1600676.png)

![1H-Pyrrole, 2,2'-[(4-methoxyphenyl)methylene]bis-](/img/structure/B1600679.png)